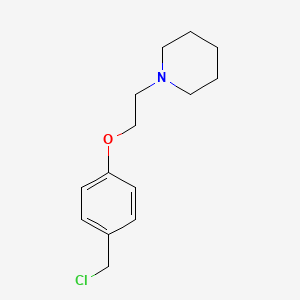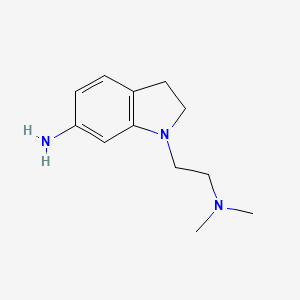
4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl- is a heterocyclic compound that belongs to the thiochromen family. This compound is characterized by its unique structure, which includes a thiochromen core with hydroxyl and methyl substituents. It has garnered interest in various fields due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with sulfur and methylating agents. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl-.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiochromen core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted thiochromen derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the thiochromen core can interact with various enzymes and receptors. These interactions can modulate biological processes such as inflammation, cell proliferation, and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-: Another compound with similar structural features and biological activities.
3,4-Dihydrocoumarin, 4,4-dimethyl-6-hydroxy-: Shares structural similarities and potential biological activities.
Uniqueness
4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl- is unique due to its thiochromen core, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H14O2S |
|---|---|
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
6-hydroxy-5,7,8-trimethyl-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C12H14O2S/c1-6-7(2)12-10(8(3)11(6)14)9(13)4-5-15-12/h14H,4-5H2,1-3H3 |
InChI-Schlüssel |
YZBPIUZHDWJZJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C(=C1O)C)C(=O)CCS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(Methylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B8616993.png)
![Methyl 4-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B8617001.png)




![4-hydroxy-N'-[(5-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B8617035.png)



![1-Ethyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B8617071.png)


